APN Inhibition Potency and HDAC Selectivity: Target Compound vs. Class Profile
2-Amino-3-nitro-4-phenylpyridine demonstrates potent inhibition of Aminopeptidase N (APN) with an IC50 of 70 nM in porcine kidney microsomes [1]. Crucially, the same compound exhibits negligible activity against histone deacetylases HDAC1/HDAC2 (IC50 > 100,000 nM) in the same assay platform, indicating a high degree of target selectivity [1]. While direct comparator data for structurally identical analogs in the identical APN assay are not available in the public domain, this selectivity window (>1,400-fold) distinguishes it from broader-spectrum aminopyridine-based inhibitors that often exhibit off-target activity against HDAC isoforms [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | APN IC50 = 70 nM; HDAC1/2 IC50 > 100,000 nM |
| Comparator Or Baseline | Class-level inference: Related 2-aminopyridine inhibitors often exhibit HDAC inhibition at sub-µM concentrations; no direct comparator data available |
| Quantified Difference | >1,400-fold selectivity for APN over HDAC1/2 |
| Conditions | Porcine kidney microsomes (APN); human HeLa cell nuclear extract (HDAC1/2) |
Why This Matters
This selectivity profile reduces the risk of off-target effects associated with HDAC inhibition, making the compound a more suitable starting point for APN-focused drug discovery campaigns.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918): 2-Amino-3-nitro-4-phenylpyridine. Affinity Data: IC50 70 nM for APN; IC50 >100,000 nM for HDAC1/2. Accessed 2026. View Source
- [2] US Patent 11,912,702. Substituted pyridines as inhibitors of histone deacetylase. February 27, 2024. View Source
